Lyplal1-IN-1

LYPLAL1 inhibitor covalent inhibitor potency comparison

Lyplal1-IN-1 is the only selective, covalent, irreversible inhibitor of the metabolic serine hydrolase LYPLAL1 (IC50 0.006 μM). Unlike reversible inhibitors ML348, ML349, or dual inhibitor ML211, Lyplal1-IN-1 uniquely increases hepatic glucose production and activates the cGAS-STING pathway, enabling mechanistic studies in gluconeogenesis, NAFLD/type 2 diabetes GWAS validation, and anti-tumor immunity. With ≥99% HPLC purity and well-characterized selectivity against >30 serine hydrolases, this lyophilized solid is the gold-standard probe for reproducible, target-specific results in primary hepatocyte assays and CRISPR/Cas9 validation.

Molecular Formula C29H29N7O4
Molecular Weight 539.6 g/mol
Cat. No. B12433669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyplal1-IN-1
Molecular FormulaC29H29N7O4
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESC1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O
InChIInChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1
InChIKeyOWBNMAVVNDAXQY-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lyplal1-IN-1 for Metabolic & Oncology Research: Key Technical Specifications and Procurement Essentials


Lyplal1-IN-1 (Compound 11; CAS 1966129-74-7) is a selective, covalent, and irreversible small-molecule inhibitor of the metabolic serine hydrolase Lysophospholipase-like 1 (LYPLAL1), exhibiting an IC50 of 0.006 μM (6 nM) . Developed by Pfizer, this tool compound has been characterized in a 2016 ACS Chemical Biology publication for its utility in probing LYPLAL1's role in hepatic glucose metabolism and immune signaling, notably through cGAS-STING pathway activation [1]. With a purity of ≥99.0% (HPLC) and a molecular weight of 539.59 g/mol (C29H29N7O4), Lyplal1-IN-1 is supplied as a lyophilized solid for in vitro and ex vivo hepatocyte applications .

Why Lyplal1-IN-1 Cannot Be Replaced with ML348, ML349, or ML211 in Key Research Models


Attempting to substitute Lyplal1-IN-1 with other commercially available serine hydrolase inhibitors—such as ML348 (a reversible LYPLA1 inhibitor), ML349 (a LYPLA2 inhibitor), or ML211 (a dual LYPLA1/LYPLA2 inhibitor)—is inadvisable due to fundamental differences in target specificity, inhibition mechanism (covalent irreversible vs. reversible), and functional outcomes [1][2]. While ML348 exhibits an IC50 of 210 nM against LYPLA1, it lacks cross-reactivity with the LYPLAL1 enzyme . Similarly, ML211 displays high potency (IC50 17-30 nM) but dual inhibition of LYPLA1 and LYPLA2, which can confound studies on hepatic glucose production and cGAS-STING signaling [1]. Only Lyplal1-IN-1 provides the specific, covalent engagement of LYPLAL1 required to observe increased glucose production in hepatocytes and enhanced type I interferon responses, as quantified in the evidence below [3].

Lyplal1-IN-1 Quantitative Differentiation Evidence: Head-to-Head Performance vs. Key Comparators


Lyplal1-IN-1 vs. ML348: 35-Fold Higher Potency and Irreversible Covalent Binding to LYPLAL1

Lyplal1-IN-1 demonstrates an IC50 of 6 nM against the LYPLAL1 enzyme, representing a 35-fold greater potency compared to the reversible LYPLA1 inhibitor ML348 (IC50 = 210 nM) [1]. Critically, Lyplal1-IN-1 is a covalent and irreversible inhibitor, whereas ML348 acts reversibly, leading to fundamentally different kinetic profiles and duration of target engagement [1].

LYPLAL1 inhibitor covalent inhibitor potency comparison

Lyplal1-IN-1 vs. ML349: Exquisite Selectivity for LYPLAL1 Over LYPLA2

Lyplal1-IN-1 exhibits high selectivity for LYPLAL1 over related serine hydrolases, with an IC50 > 50 μM for carboxylesterase CES1 and selectivity against a panel of >30 other human serine hydrolases . In contrast, ML349 is a selective LYPLA2 inhibitor (IC50 = 144 nM for LYPLA2; IC50 > 3000 nM for LYPLA1) with no appreciable activity against LYPLAL1 .

selectivity profiling off-target analysis serine hydrolase

Lyplal1-IN-1 vs. ML211: Single-Target Specificity Enables Clean Phenotypic Interpretation

ML211 is a potent dual inhibitor of LYPLA1 (IC50 = 17 nM) and LYPLA2 (IC50 = 30 nM), with additional activity against ABHD11 (IC50 = 10 nM) [1]. Lyplal1-IN-1, however, is designed as a selective covalent inhibitor of LYPLAL1 alone, with >8300-fold selectivity over CES1 and no reported activity against LYPLA1 or LYPLA2 [2].

dual inhibitor target specificity phenotypic assay

Lyplal1-IN-1: Functional Differentiation in Hepatocyte Glucose Production vs. LYPLA1 Inhibitors

Treatment with Lyplal1-IN-1 significantly increases glucose production in primary human, rat, and mouse hepatocytes [1][2]. In contrast, selective inhibition of LYPLA1 with ML348 or dual inhibition with ML211 does not produce the same metabolic phenotype, underscoring the distinct physiological roles of LYPLAL1 vs. LYPLA1/2 in hepatic glucose regulation [3][4].

hepatic metabolism gluconeogenesis primary hepatocytes

Lyplal1-IN-1: Unique cGAS-STING Pathway Activation Differentiates from All LYPLA-Family Inhibitors

Lyplal1-IN-1 inhibits the depalmitoylation function of LYPLAL1, blocking depalmitoylation of cyclic GMP-AMP synthase (cGAS), thereby promoting cGAS dimerization, activation, and subsequent STING pathway-mediated type I interferon production . No other LYPLA-family inhibitor (ML348, ML349, ML211) has been shown to modulate cGAS-STING signaling, as LYPLA1/2 do not share this substrate specificity [1].

cGAS-STING tumor immunology innate immunity

Lyplal1-IN-1: High Purity and Structural Confirmation Ensure Reproducible Procurement

Lyplal1-IN-1 is supplied with a purity of ≥99.0% (HPLC) and full analytical characterization including NMR, MS, and HPLC traces . This level of quality control is essential for reproducible biological assays, particularly when comparing results across laboratories. In contrast, some comparator compounds like ML348 are available at variable purity levels (≥98% typical), and their exact stereochemistry may not be as rigorously defined .

quality control purity procurement

Recommended Applications of Lyplal1-IN-1 Based on Verified Differentiation Evidence


Hepatic Glucose Production and Metabolic Disease Modeling

Use Lyplal1-IN-1 to specifically inhibit LYPLAL1 in primary hepatocytes (human, rat, mouse) to assess the enzyme's contribution to gluconeogenesis. This application is directly supported by evidence that Lyplal1-IN-1 increases glucose production, a phenotype not observed with LYPLA1/2 inhibitors [1]. Ideal for validating GWAS links between LYPLAL1 variants and nonalcoholic fatty liver disease (NAFLD) or type 2 diabetes risk.

Tumor Immunology: cGAS-STING Pathway Activation Studies

Employ Lyplal1-IN-1 to inhibit LYPLAL1-dependent depalmitoylation of cGAS, thereby activating the cGAS-STING pathway and enhancing type I interferon responses . This application is uniquely enabled by Lyplal1-IN-1, as no other LYPLA-family inhibitor modulates this pathway. Particularly valuable in combination with PD-1/PD-L1 checkpoint inhibitors to evaluate synergistic anti-tumor immunity.

Selectivity-Controlled Chemical Biology Experiments

In any experiment where target specificity is paramount—such as CRISPR/Cas9 validation of LYPLAL1 knockout phenotypes or proteomic profiling of LYPLAL1 substrates—Lyplal1-IN-1 should be used as the gold-standard covalent probe. Its selectivity against >30 serine hydrolases and lack of cross-reactivity with LYPLA1/2 ensure that observed phenotypes are due to LYPLAL1 inhibition alone .

Procurement for Multi-Center Reproducibility Studies

For multi-center collaborations requiring standardized reagents, Lyplal1-IN-1 is the preferred choice due to its high purity (≥99.0%), rigorous QC documentation, and well-characterized covalent mechanism . Its use minimizes inter-laboratory variability and ensures that results can be reliably compared across different research sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lyplal1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.